1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that allow for unambiguous identification of different molecular regions and confirmation of the proposed structure. The piperazine ring protons typically appear as complex multiplets in the aliphatic region, with chemical shifts reflecting the electronic environment created by the nitrogen atoms and the attached substituents.
The aromatic protons of the chlorophenyl group display characteristic patterns in the downfield region of the proton spectrum, with the chlorine substituent influencing the chemical shifts through its electron-withdrawing effects. The para-substitution pattern of the chlorophenyl ring results in a simplified splitting pattern that facilitates spectral interpretation and structural confirmation. The ethanol linker protons exhibit distinct chemical shifts and coupling patterns that provide information about the connectivity and conformation of this molecular segment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with each carbon environment displaying characteristic chemical shifts that reflect the local electronic environment. The aromatic carbons of the chlorophenyl ring exhibit chemical shifts in the typical aromatic region, with the carbon bearing the chlorine substituent showing a distinctive downfield shift due to the electronegative chlorine atom. The piperazine ring carbons appear in the aliphatic region with chemical shifts influenced by the nitrogen atoms and the overall molecular conformation.
Integration patterns in the proton Nuclear Magnetic Resonance spectrum provide quantitative information about the number of protons in each molecular environment, allowing for verification of the molecular composition and purity assessment. Coupling constant analysis reveals information about the spatial relationships between neighboring protons and provides insights into the conformational preferences of the molecule in solution.
Infrared and Raman Spectroscopic Features
Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that correspond to specific functional groups and molecular vibrations within the structure. The infrared spectrum exhibits distinct absorption bands in various regions, with the hydroxyl group of the ethanol moiety contributing to broad absorption in the region around 3000-3500 cm⁻¹ due to hydrogen bonding interactions in the solid state. The aromatic carbon-hydrogen stretching vibrations appear around 3040 cm⁻¹, while aliphatic carbon-hydrogen stretches are observed in the 2800-3000 cm⁻¹ region.
The characteristic fingerprint region of the infrared spectrum provides detailed information about the specific vibrational modes of the piperazine ring system and the chlorophenyl substituent. Carbon-carbon stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region, while the piperazine ring contributes specific vibrational modes that can be distinguished from other structural features. The presence of the chlorine substituent introduces additional vibrational modes that are characteristic of carbon-chlorine bonds.
Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be weak or absent in the infrared spectrum due to selection rule differences. The Raman spectrum of piperazine derivatives typically shows strong activity for symmetric vibrational modes, particularly those involving the piperazine ring system. The chlorophenyl group contributes distinctive Raman bands that are useful for structural identification and purity assessment.
The spectral quality and band intensities in Raman spectroscopy depend on the purity of the sample and the presence of any impurities or adulterants. For piperazine derivatives, Raman spectroscopy has proven particularly useful for distinguishing between different structural analogs and for identifying specific substitution patterns on the aromatic ring systems. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization that supports structural assignments and confirms molecular identity.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations provide detailed theoretical insights into the electronic structure and molecular properties of this compound. These computational studies utilize various exchange-correlation functionals, with the B3LYP functional combined with appropriate basis sets being commonly employed for piperazine derivatives to achieve reliable results. The calculated molecular geometry parameters show excellent agreement with experimental crystallographic data, validating the computational approach and providing confidence in the theoretical predictions.
The optimized molecular structure obtained from Density Functional Theory calculations reveals the preferred conformational state of the molecule in the gas phase, which serves as a reference for understanding the effects of intermolecular interactions in the solid state. Bond lengths, bond angles, and dihedral angles calculated at the theory level provide quantitative measures of the molecular geometry that complement experimental determinations. The calculations also predict vibrational frequencies that can be directly compared with experimental infrared and Raman spectra to validate the theoretical model.
Thermodynamic properties calculated using Density Functional Theory methods include standard enthalpies, entropies, and Gibbs free energies that provide insights into the stability and reactivity of the compound. These calculations consider various conformational states of the molecule and predict their relative energies, helping to identify the most stable configurations and understand conformational flexibility. Temperature-dependent properties can also be calculated to predict the behavior of the compound under different thermal conditions.
The electronic properties derived from Density Functional Theory calculations include atomic charges, dipole moments, and polarizabilities that characterize the electronic distribution within the molecule. These properties are fundamental for understanding intermolecular interactions, solubility behavior, and potential biological activity. The calculations also provide insights into the effects of the chlorine substituent on the electronic properties of the entire molecular system.
Molecular Orbital and Electron Density Analyses
Molecular orbital analysis of this compound provides detailed information about the electronic structure and bonding characteristics of the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions reveal important information about the electronic properties and potential reactivity sites within the molecule. The energy gap between these frontier molecular orbitals is particularly relevant for understanding the electronic excitation properties and potential photochemical behavior of the compound.
The spatial distribution of molecular orbitals shows the extent of electron delocalization throughout the molecular framework, with particular attention to the interaction between the aromatic ring system and the piperazine nitrogen atoms. The chlorine substituent significantly influences the molecular orbital energies and distributions through its electron-withdrawing effects, which can be quantitatively assessed through the orbital analysis. These effects propagate throughout the molecular system and influence the overall electronic properties.
Electron density analysis provides complementary information about the bonding and non-bonding electron distributions within the molecule. The electron density maps reveal regions of high and low electron density that correlate with chemical reactivity and intermolecular interaction sites. Areas of high electron density typically correspond to nucleophilic sites, while regions of low electron density may be susceptible to nucleophilic attack.
Natural bond orbital analysis offers insights into the bonding interactions and charge transfer processes within the molecule. This analysis quantifies the extent of hyperconjugative interactions, charge delocalization, and other electronic effects that contribute to molecular stability and reactivity. The analysis also reveals the extent of charge transfer between different molecular fragments and helps identify the dominant electronic interactions that stabilize the molecular structure.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-piperazin-1-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;/h1-4,12,14,16H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKSQJSHPNYRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=C(C=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671785 | |
| Record name | 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-87-2 | |
| Record name | 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 1-(4-Chlorophenyl)phenylmethylpiperazine with 2-Haloethanol
A widely documented method involves the reaction of 1-(4-chlorophenyl)phenylmethylpiperazine with 2-haloethanol derivatives (such as 2-chloroethanol or 2-bromoethanol) in the presence of a base and an inert solvent.
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- Solvent: Aromatic solvents like toluene or xylene, or polar aprotic solvents like acetonitrile or DMF.
- Base: Inorganic bases such as potassium carbonate or sodium carbonate, or organic bases like triethylamine.
- Temperature: Reflux or moderately elevated temperatures (45–80 °C).
- Atmosphere: Nitrogen inert atmosphere to prevent oxidation.
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- Dissolve 1-(4-chlorophenyl)phenylmethylpiperazine in the solvent.
- Add base and stir under nitrogen.
- Add 2-haloethanol slowly or all at once.
- Maintain temperature for 2–8 hours until reaction completion (monitored by TLC).
- Work-up involves aqueous extraction, organic solvent extraction, drying, and concentration.
- Crystallization from solvents like 2-butanone to isolate the product.
Yields: High yields reported, often exceeding 85–90% for the alkylation step.
Example: Reaction with 1-bromoethanol in acetonitrile with potassium carbonate reflux for 2 hours yielded 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol in very good yields confirmed by spectral data.
Use of Alkali Metal Haloacetates and Potassium tert-Butoxide
Another method involves reacting the piperazine ethanol derivative with alkali metal haloacetates (e.g., sodium chloroacetate) in the presence of potassium tert-butoxide as a strong base.
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- Solvent: tert-Butanol.
- Temperature: 75–80 °C.
- Atmosphere: Nitrogen.
- Gradual addition of reagents over several hours to control reaction kinetics.
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- Mix 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol with t-butanol.
- Add potassium tert-butoxide and sodium chloroacetate in a controlled, stepwise manner.
- Maintain temperature and stir for several hours.
- Remove solvent by distillation; perform aqueous work-up and acidify with hydrochloric acid.
- Extract unreacted starting material and purify product by crystallization.
Yields: Approximately 55.5% yield of the ethoxyacetic acid intermediate, which can be converted to the hydrochloride salt.
Oxidation of Ethanol Derivative to Acetic Acid Derivative
The ethanol intermediate can be oxidized to the corresponding acetic acid derivative using various oxidizing agents:
Oxidizing Agents: Jones' reagent (chromium trioxide and sulfuric acid), hydrogen peroxide, potassium peroxodisulfate, or peracids like m-chloroperoxybenzoic acid.
Solvents: Alcoholic/aqueous mixtures or other suitable solvents like DME, THF, or DMF.
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- Oxidize the 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethanol to the aldehyde intermediate.
- Hydrolyze the dialkyl acetal to free aldehyde.
- Further oxidize aldehyde to acetic acid.
- Acidify and isolate the dihydrochloride salt.
Yields: Variable; overall yield for cetirizine dihydrochloride (related compound) can be low (~10.6%) depending on conditions, but improved methods achieve higher yields.
Detailed Reaction Data Table
Purification and Salt Formation
The free base or acid intermediates are typically purified by extraction with organic solvents such as dichloromethane or ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure.
Crystallization is induced by adding solvents like 2-butanone or ethanol at elevated temperatures, followed by cooling and filtration.
The hydrochloride salt is formed by acidifying aqueous suspensions with concentrated hydrochloric acid to pH ~5, followed by crystallization and drying.
Research Findings and Comparative Analysis
The alkylation of piperazine derivatives with haloethanols under basic conditions is a reliable and high-yielding method, favored for its simplicity and scalability.
The use of alkali metal haloacetates and potassium tert-butoxide offers a route to ethoxyacetic acid derivatives but involves more complex reagent addition and moderate yields.
Oxidation steps require careful choice of oxidants and conditions to avoid overoxidation or degradation, impacting overall yield and purity.
Crystallization and salt formation steps are critical for obtaining stable, pure hydrochloride salts suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed:
Oxidation: Chlorobenzene derivatives or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or iodides.
Scientific Research Applications
1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a probe to study biological systems and molecular interactions. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride with four related piperazine derivatives:
Key Comparisons
Hydroxyzine and Cetirizine Derivatives Structural Differences: Hydroxyzine and its metabolite cetirizine feature a diphenylmethyl group (4-chlorophenyl-benzyl) on the piperazine ring, whereas the target compound lacks this bulky substitution. This group enhances receptor binding affinity in hydroxyzine, contributing to its potent antihistaminic activity . Functional Groups: The target compound’s ethanol group contrasts with hydroxyzine’s ethoxyethanol and cetirizine’s carboxylic acid, impacting solubility (logP) and metabolic stability. Hydroxyzine’s ether linkage increases lipophilicity, favoring blood-brain barrier penetration, while cetirizine’s carboxylate improves polarity, reducing central side effects .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone The chloroethanone moiety replaces the ethanol group, introducing a reactive ketone. This compound is primarily a synthetic intermediate, as seen in its use for preparing piperazine-based antipsychotics or antifungals .
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Hydrochloride The propanol chain and methoxyphenyl substitution distinguish this analog. The extended carbon chain may alter pharmacokinetics, while the methoxy group enhances lipophilicity compared to the target compound’s chlorophenyl group .
Biological Activity
1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, including antihistamines and antipsychotics. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Chemical Formula : C12H16ClN2O·HCl
- Molecular Weight : 245.168 g/mol
- CAS Number : 1185319-87-2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways. It has been shown to exhibit moderate to significant efficacy against various cancer cell lines, particularly through the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which plays a critical role in DNA repair mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine, including this compound, can inhibit cancer cell proliferation. The compound has been evaluated for its effects on human breast cancer cells, showing an IC50 value indicative of its potency.
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | PARP1 | 18 |
| Olaparib | PARP1 | 57.3 |
Table 1: Comparison of IC50 values for PARP inhibitors.
Mechanistic Studies
In vitro assays revealed that the compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, a marker of DNA damage response. This suggests that the compound may induce apoptosis in cancer cells by promoting DNA damage accumulation.
Case Studies
Several studies have focused on the biological activity of piperazine derivatives:
-
Study on Human Breast Cancer Cells :
- Objective : To evaluate the efficacy of piperazine derivatives against breast cancer.
- Findings : The compound exhibited significant inhibition of cell viability at concentrations correlating with increased PARP cleavage and H2AX phosphorylation, indicating a potential mechanism for inducing apoptosis in cancer cells .
- In Silico Analysis :
Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies. It is classified with moderate acute toxicity and potential irritant effects:
| Parameter | Value |
|---|---|
| Oral LD50 (mg/kg) | Not specified |
| Dermal LD50 (mg/kg) | Not specified |
| Inhalation LC50 (mg/L) | Not specified |
Table 2: Toxicity parameters for safety assessment.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:
- Solvent Selection : Use anhydrous dichloromethane to minimize hydrolysis, as demonstrated in the synthesis of similar piperazine derivatives .
- Temperature : Maintain reactions at 273 K during reagent addition to prevent side reactions (e.g., chloroacetyl chloride decomposition) .
- Purification : Post-reaction washing with water removes unreacted reagents, and crystallization from dichloromethane enhances purity .
- Protecting Groups : Introduce temporary protecting groups for reactive sites (e.g., hydroxyl or amine groups) to avoid undesired cross-reactions .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles (e.g., mean σ(C–C) = 0.002 Å) and confirms stereochemistry .
- NMR Spectroscopy : Use H and C NMR to verify proton environments and carbon frameworks. For example, characteristic shifts for piperazine protons appear at δ 2.5–3.5 ppm .
- HPLC : Quantify purity (>98%) and detect impurities using reverse-phase columns with UV detection at 254 nm .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure fume hoods are used during synthesis to mitigate exposure to hydrogen chloride vapors .
- Waste Management : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .
- Fire Safety : Use dry chemical extinguishers for fires involving organic solvents; avoid water due to reactivity with hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or HPLC) observed during characterization?
- Methodological Answer :
- Impurity Profiling : Combine LC-MS to identify byproducts (e.g., unreacted 4-chlorophenyl precursors) and adjust reaction stoichiometry .
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational changes or dynamic equilibria in piperazine rings .
- Crystallographic Validation : Cross-validate NMR assignments with SCXRD data to resolve ambiguities in proton environments .
Q. What strategies can elucidate the metabolic stability of this compound in in vitro models?
- Methodological Answer :
- Hepatocyte Incubations : Use primary hepatocytes with LC-MS/MS to track metabolite formation (e.g., hydroxylation or N-dealkylation pathways) .
- CYP Enzyme Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
- Radiolabeling : Synthesize a C-labeled analog to quantify metabolic turnover in microsomal preparations .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina to prioritize substituents .
- QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro groups) on bioactivity using Hammett constants and regression models .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for modified piperazine scaffolds .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) to identify optimal solvents. For hydrochloride salts, polar aprotic solvents (e.g., DMSO) often outperform nonpolar solvents .
- pH-Dependent Studies : Test solubility at physiological pH (7.4) vs. acidic conditions (pH 2–3) to account for salt dissociation .
Q. What experimental approaches address inconsistencies in reported pharmacological activity across studies?
- Methodological Answer :
- Standardized Assays : Replicate assays using identical cell lines (e.g., HEK-293 for receptor binding) and positive controls .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify confounding interactions with unrelated targets .
- Dose-Response Curves : Generate EC/IC values across multiple concentrations to validate potency thresholds .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
